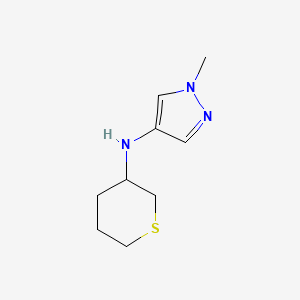

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

1-methyl-N-(thian-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C9H15N3S/c1-12-6-9(5-10-12)11-8-3-2-4-13-7-8/h5-6,8,11H,2-4,7H2,1H3 |

InChI Key |

KUKFCRXCRANFAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCCSC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Core Identity & Synthesis Guide

Executive Summary

1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block utilized in the synthesis of advanced small-molecule therapeutics, particularly within the kinase inhibitor landscape (e.g., JAK, BTK).[1] Structurally, it fuses an electron-rich 1-methyl-1H-pyrazol-4-amine (a common hinge-binding motif) with a thian-3-yl (tetrahydrothiopyran-3-yl) ring.[1]

This scaffold represents a strategic bioisostere of cyclohexyl- or piperidinyl-amines.[1] The substitution of a methylene (-CH₂-) or amine (-NH-) with a sulfur atom (-S-) in the saturated ring introduces unique physicochemical properties, specifically altering lipophilicity (LogP), metabolic susceptibility (S-oxidation), and ring conformation geometry.[1]

Key Technical Classification:

-

Role: Advanced Intermediate / Pharmacophore Fragment.[1]

-

Molecular Formula: C₉H₁₅N₃S[1]

-

Molecular Weight: 197.30 g/mol [1]

-

Primary Application: Fragment-based drug discovery (FBDD) for autoimmune and oncology targets.[1]

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The molecule consists of two distinct domains linked by a secondary amine:[1]

-

The Heteroaromatic Head: 1-methyl-1H-pyrazole.[1][2] This moiety is planar and acts as a hydrogen bond donor/acceptor system, ideal for interacting with the hinge region of kinase enzymes (e.g., forming H-bonds with backbone carbonyls/amines).[1]

-

The Aliphatic Tail: Thian-3-yl (Tetrahydrothiopyran).[1] A six-membered saturated ring containing sulfur.[1] Unlike piperidine (basic) or cyclohexane (lipophilic), the thiane ring offers a "metabolic handle" via the sulfur atom.[1]

Conformational Dynamics (The Thiane Chair)

The thiane ring predominantly adopts a chair conformation .[1] The bulky pyrazolyl-amine substituent at the C3 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping is accessible at physiological temperatures.[1]

-

Bond Length Implications: The C–S bond (approx.[1] 1.82 Å) is longer than C–C (1.54 Å), causing the thiane ring to be slightly more "puckered" than a cyclohexane, potentially altering the vector of the attached amine group in a binding pocket.[1]

Predicted Properties Table[1]

| Property | Value (Est.) | Significance |

| LogP | 1.2 – 1.6 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~45 Ų | High oral bioavailability potential (Rule of 5 compliant).[1] |

| pKa (Amine) | ~4.5 – 5.5 | The aniline-like nitrogen is less basic due to conjugation with the pyrazole ring.[1] |

| Metabolic Liability | High | Sulfur is prone to oxidation (Sulfoxide/Sulfone).[1] |

Synthetic Methodology

The most robust route to generate 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is via Reductive Amination .[1] This approach avoids the harsh conditions of nucleophilic substitution and allows for stereochemical control.[1]

Retrosynthetic Analysis

-

Disconnection: N–C(sp³) bond.[1]

-

Precursors:

Detailed Experimental Protocol

Objective: Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine via STAB-mediated reductive amination.

Reagents:

-

1-methyl-1H-pyrazol-4-amine (1.0 equiv)[1]

-

Dihydro-2H-thiopyran-3(4H)-one (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv, catalytic/pH adjustment)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCE (50 mL).

-

Add Dihydro-2H-thiopyran-3(4H)-one (11 mmol).

-

Add Acetic Acid (10 mmol). Note: Acid catalysis facilitates iminium ion formation.[1]

-

Stir at room temperature (RT) for 1–2 hours under nitrogen atmosphere.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, reduces side reactions).

-

Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Allow the reaction to warm to RT and stir overnight (12–16 hours). Monitor by LC-MS for the disappearance of the amine starting material.[1]

-

-

Work-up:

-

Purification:

Synthesis Pathway Diagram[1]

Figure 1: Reductive amination pathway utilizing STAB for mild conversion of ketone and amine precursors.[1]

Metabolic & Pharmacological Considerations

When incorporating this scaffold into a drug candidate, the sulfur atom is the primary site of metabolic transformation.[1]

S-Oxidation Pathway

The thiane sulfur is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4).[1]

-

Sulfoxide (S=O): Chiral center creation.[1] Can exist as cis or trans isomers relative to the amine substituent.[1]

-

Sulfone (O=S=O): Highly polar, non-chiral.[1] Often leads to rapid renal clearance.[1]

Design Insight: If the thiane ring is intended to mimic a hydrophobic pocket binder, S-oxidation may reduce potency.[1] If polarity is needed, the sulfone can be synthesized proactively as the active drug form.[1]

Metabolic Logic Diagram

Figure 2: Metabolic trajectory of the thiane moiety, highlighting the progression from lipophilic sulfide to polar sulfone.[1]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyrazole CH: δ 7.30 (s, 1H), 7.05 (s, 1H).[1] Characteristic heteroaromatic singlets.

-

N-Methyl: δ 3.80 (s, 3H).[1]

-

Methine (N-CH): δ 3.40 – 3.50 (m, 1H).[1] Multiplet, position varies with ring conformation.[1]

-

Thiane Ring Protons:

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Expected Mass: [M+H]⁺ = 198.1 Da.[1]

-

Fragmentation: Loss of the pyrazole ring or retro-Michael fragmentation of the thiane ring may be observed at higher collision energies.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine." PubChem. Link[1]

-

Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link (Contextual reference for bioisosterism of saturated rings).[1]

-

Vrček, V. (2017).[1] "Sulfur-Containing Heterocycles." Encyclopedia of Physical Organic Chemistry. (General reference for Thiane conformational analysis).

Sources

1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine: A Technical Guide to Synthesis and Application in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on the strategic assembly of privileged building blocks. 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine represents a highly specialized, novel pharmacophore intermediate. While a universally standardized CAS Registry Number for this exact parent structure may be catalog-specific or pending public indexing (often grouped under proprietary vendor IDs or related to its oxygen-analog, CAS 1157012-03-7) [1], its structural components are foundational to contemporary drug discovery.

This technical guide provides an in-depth analysis of this building block, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic utility in targeting kinases such as LRRK2, CDK2, and JAK.

Structural & Physicochemical Profiling

The compound is a hybrid of two distinct chemical motifs, each serving a precise pharmacological purpose:

-

1-Methyl-1H-pyrazol-4-amine Core: A well-documented hinge-binding motif. The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond acceptors/donors within the ATP-binding pocket of kinases [2].

-

Tetrahydro-2H-thiopyran-3-yl Substituent: A saturated sulfur-containing six-membered ring. In medicinal chemistry, thiopyrans are frequently employed as lipophilic bioisosteres for piperidines or tetrahydropyrans. The substitution of sulfur for oxygen or nitrogen modulates the molecule's overall lipophilicity (LogP), eliminates unwanted basicity (reducing hERG channel liability), and alters metabolic clearance rates [3].

Quantitative Data: Predicted Physicochemical Properties

To facilitate rational drug design, the predicted physicochemical properties of the scaffold are summarized below. These metrics adhere closely to Lipinski’s Rule of Five, making it an ideal fragment for oral drug development.

| Property | Value | Pharmacological Relevance |

| Molecular Formula | C9H15N3S | N/A |

| Molecular Weight | 197.30 g/mol | Highly efficient fragment size (LE > 0.3). |

| Hydrogen Bond Donors (HBD) | 1 | Optimal for hinge-region anchoring. |

| Hydrogen Bond Acceptors (HBA) | 3 | Facilitates solubility and target engagement. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

| Topological Polar Surface Area | ~45.6 Ų | Excellent predicted blood-brain barrier (BBB) penetration. |

| Predicted LogP | 1.2 – 1.8 | Balanced lipophilicity for membrane permeability. |

Mechanistic Role in Drug Development

The integration of this scaffold into larger molecular entities is driven by its ability to achieve high kinase selectivity. For instance, in the development of LRRK2 inhibitors for Parkinson's disease, the 1-methyl-1H-pyrazol-4-amine moiety directs the molecule into the hinge region, while the bulky, lipophilic tetrahydrothiopyran ring occupies adjacent hydrophobic pockets (such as the selectivity pocket), preventing off-target binding to closely related kinases like TTK [2].

Fig 1. Pharmacophore binding model of the pyrazole-amine scaffold in kinases.

Synthetic Methodology & Protocol

The most robust method for synthesizing 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine is via the reductive amination of 1-methyl-1H-pyrazol-4-amine with dihydro-2H-thiopyran-3(4H)-one [4].

Causality Behind Experimental Choices

Direct alkylation of the pyrazole-amine with a halothiopyran is avoided due to the high risk of overalkylation (forming tertiary amines) and poor regioselectivity. Reductive amination bypasses this by forming a transient imine/iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over Sodium borohydride (NaBH₄) because it is mild enough to selectively reduce the iminium ion at pH 4–5 without prematurely reducing the starting ketone to an alcohol [4].

Fig 2. Reductive amination workflow for the target pyrazole-amine scaffold.

Step-by-Step Experimental Protocol

Reagents Required:

-

1-Methyl-1H-pyrazol-4-amine (1.0 eq, ~10 mmol)

-

Dihydro-2H-thiopyran-3(4H)-one (1.1 eq, ~11 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, ~15 mmol)

-

Glacial Acetic Acid (1.0 eq)

-

1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

-

Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and dihydro-2H-thiopyran-3(4H)-one (1.1 eq) in anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution. Self-Validation Check: The addition of AcOH adjusts the pH to ~4.5, which is critical for protonating the carbonyl oxygen and accelerating iminium ion formation. Stir at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in small portions over 15 minutes to control the mild exothermic release.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The disappearance of the primary amine spot indicates complete conversion.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Analytical Characterization

To verify the integrity of the synthesized scaffold, the following analytical signatures should be observed:

-

LC-MS (ESI+): Expected

peak at m/z 198.1. -

¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole protons (two singlets around

7.10 and 7.30 ppm), the N-methyl singlet at

References

-

Ding, X., et al. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

-

Burkhard, J. A., et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS).[Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Thiane-Substituted Pyrazole Amine Derivatives: A Technical Guide to Kinase Inhibitor Optimization

Executive Summary

This technical guide analyzes the thiane-substituted pyrazole amine chemotype, a specialized scaffold in modern medicinal chemistry. While pyrazole amines are ubiquitous "hinge-binders" in kinase inhibition (targeting JAK, BRAF, CDK), the incorporation of a thiane (tetrahydrothiopyran) ring serves as a strategic bioisostere for the more common cyclohexane or piperidine moieties.

The thiane ring offers unique physicochemical properties—specifically altering lipophilicity (LogP), reducing basicity compared to piperidines, and introducing a metabolic "soft spot" at the sulfur atom that can be exploited for prodrug strategies or solubility modulation via controlled oxidation. This guide details the synthesis, structure-activity relationships (SAR), and metabolic considerations of this scaffold.

Structural Design & Bioisosterism[1][2]

The Pyrazole Amine Core

The aminopyrazole moiety functions primarily as an ATP-mimetic . In kinase active sites, the exocyclic amine and the pyrazole nitrogens typically form a bidentate or tridentate hydrogen-bonding network with the hinge region residues (e.g., the gatekeeper residue).

The Thiane Value Proposition

Replacing a standard piperidine or cyclohexane ring with a thiane (tetrahydrothiopyran) ring introduces specific tactical advantages:

| Feature | Piperidine Derivative | Thiane Derivative | Impact on Drug Design |

| Basicity (pKa) | High (~9-10) | Neutral | Reduces lysosomal trapping; improves membrane permeability. |

| Lipophilicity | Low to Moderate | Moderate | Increases hydrophobic collapse in solvent-exposed pockets. |

| Metabolism | N-oxidation / Dealkylation | S-oxidation | Tunable metabolic clearance; Sulfoxides can be active metabolites. |

| H-Bonding | Donor/Acceptor | Weak Acceptor | Removes high-energy desolvation penalties associated with amines. |

Metabolic Liability as a Design Feature

The sulfur atom in the thiane ring is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

-

Phase I: Oxidation to Sulfoxide (S=O) (Chiral center creation).

-

Phase II: Further oxidation to Sulfone (O=S=O) .

-

Implication: Sulfones are highly polar and often improve solubility while maintaining the steric bulk of the original ring.

Synthetic Methodologies

The synthesis of thiane-substituted pyrazoles typically follows two main retrosynthetic disconnections: Convergent Coupling (linking a pre-formed thiane to a pyrazole) or Cyclization (building the pyrazole onto a thianyl hydrazine).

Protocol A: Reductive Amination (Convergent)

This is the preferred route for generating N-substituted or 4-aminopyrazole derivatives where the thiane acts as a pendant group.

Reagents:

-

Amine: 4-aminopyrazole derivative (protected if necessary).

-

Ketone: Tetrahydro-4H-thiopyran-4-one.

-

Reductant: Sodium triacetoxyborohydride (STAB) or NaCNBH3.

-

Solvent: DCE or DCM with catalytic Acetic Acid.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 1.0 eq of 4-aminopyrazole and 1.2 eq of tetrahydro-4H-thiopyran-4-one in DCE. Add 2.0 eq of AcOH. Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

-

Workup: Quench with sat. NaHCO3. Extract with DCM.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: Knorr Pyrazole Synthesis (De Novo)

Used when the thiane ring is attached to the pyrazole nitrogens (N1-position).

Reagents:

-

Hydrazine: (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride.

-

Electrophile: Ethoxymethylene malononitrile (for aminocyanopyrazoles) or

-keto esters. -

Base: Et3N or EtOH/Reflux.

Step-by-Step Protocol:

-

Condensation: Suspend thianyl-hydrazine HCl (1.0 eq) in Ethanol. Add Et3N (1.1 eq) to liberate the free base.

-

Cyclization: Add ethoxymethylene malononitrile (1.0 eq). Reflux for 4–6 hours.

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

Visualized Pathways

Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing these derivatives based on the desired substitution pattern.

Caption: Decision tree for selecting the optimal synthetic pathway based on the regiochemistry of the thiane attachment.

Metabolic Fate (S-Oxidation)

Understanding the metabolic trajectory is critical for interpreting ADME data.

Caption: The stepwise oxidation of the thiane ring modifies physicochemical properties, often improving solubility (Sulfone) at the cost of permeability.

Experimental Validation Protocols

In Vitro Kinase Assay (Generic Protocol)

To validate the efficacy of the thiane-substituted derivative against a target kinase (e.g., JAK2).

-

Preparation: Prepare 10 mM stock solutions of the Thiane-Pyrazole in DMSO.

-

Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Mix compound, Kinase (0.2 nM), and Peptide Substrate (2 µM) in a 384-well plate. Incubate 15 min at RT.

-

Initiation: Add ATP (at Km concentration). Incubate 60 min.

-

Detection: Add ADP-Glo™ reagent (Promega). Read Luminescence.

-

Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance and identify S-oxidation.

-

Incubation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Marker Monitoring: Monitor transitions for Parent (M+H), Sulfoxide (M+16+H), and Sulfone (M+32+H).

References

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

-

Thiane Metabolism: Cashman, J. R., et al. (1990). Stereoselective S-Oxygenation of 2-Ethylthiane by the Flavin-Containing Monooxygenase. Journal of the American Chemical Society, 112(8), 3191–3195. Link

-

Kinase Inhibitor Scaffolds: Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106552. Link

The 1-Methyl-1H-pyrazol-4-amine Pharmacophore: Strategic Implementation in Modern Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the transition from traditional aromatic rings to privileged heterocyclic scaffolds is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). Among these scaffolds, 1-methyl-1H-pyrazol-4-amine has emerged as a highly versatile building block. By locking the pyrazole tautomeric state through N-methylation, drug developers can precisely engineer hydrogen-bonding networks within kinase hinge regions while simultaneously mitigating the metabolic liabilities associated with unsubstituted pyrazoles.

This technical whitepaper explores the structural rationale, therapeutic applications, and synthetic methodologies surrounding 1-methyl-1H-pyrazol-4-amine derivatives, providing actionable insights for drug development professionals.

Physicochemical Rationale & Causality

The strategic selection of 1-methyl-1H-pyrazol-4-amine over its unsubstituted counterpart (1H-pyrazol-4-amine) is rooted in strict physicochemical causality:

-

Tautomeric Locking & Hinge Binding: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, complicating structure-based drug design (SBDD). N-methylation at the 1-position "locks" the heterocycle. When the 4-amine is coupled to a core scaffold (e.g., a pyrimidine), it acts as a hydrogen-bond donor, while the N2 position of the pyrazole acts as a pure hydrogen-bond acceptor. This bidentate donor-acceptor motif perfectly mimics the interactions required to bind the ATP-binding pocket (hinge region) of numerous kinases[1].

-

Metabolic Stability & Reduced Efflux: Unsubstituted NH-pyrazoles are highly susceptible to rapid Phase II metabolism (glucuronidation) and often exhibit high efflux ratios in Caco-2 permeability assays, limiting oral bioavailability[2]. The introduction of the N-methyl group directly blocks these metabolic conjugation sites and increases lipophilicity just enough to enhance membrane permeability without violating Lipinski’s rules[2].

Diagram 1: Logical workflow of bioisosteric replacement using 1-methyl-1H-pyrazol-4-amine.

Target-Specific Case Studies

Oncology: CDK2 and ERK5 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a critical target for anticancer therapeutics. In a recent drug discovery campaign, researchers utilized a bioisosteric replacement strategy, swapping a problematic phenylsulfonamide moiety for pyrazole-derived groups. The resulting 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated exceptional potency, with leading compounds inhibiting CDK2 at single-digit nanomolar concentrations (Ki = 0.005 µM)[1].

Similarly, in the development of Extracellular signal-regulated kinase 5 (ERK5) inhibitors, early pyrrole carboxamide leads containing NH-pyrazoles suffered from rapid metabolism in mouse liver microsomes and high Caco-2 efflux[2]. Transitioning to a 1-methyl-1H-pyrazol-4-amine derivative yielded a nonbasic pyrazole analogue that maintained low nanomolar ERK5 inhibition while achieving an optimal balance of oral exposure and metabolic stability[2].

Neurodegeneration: LRRK2 Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic target for Parkinson's disease. A major hurdle in LRRK2 inhibitor design is achieving selectivity over off-target kinases like TTK (Monopolar spindle 1 kinase), which can cause severe toxicity. By incorporating a 1-methyl-1H-pyrazol-4-amine moiety into a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine core, developers improved TTK selectivity by greater than 8-fold compared to N-isopropyl analogs, while maintaining potent inhibition of the LRRK2 G2019S mutant (IC50 < 100 nM)[3].

Emerging Targets: Antivirals and Antibiotics

Beyond the human kinome, this scaffold is highly effective in fragment-based drug discovery (FBDD). For instance, 5-(1H-Indol-2-yl)-1-methyl-1H-pyrazol-4-amine was recently identified as a fragment hit for the SARS-CoV-2 Nsp14 N7-methyltransferase, providing a critical non-SAM-like starting point for novel antivirals[4]. Furthermore, the bare 1-methyl-1H-pyrazol-4-amine scaffold has been successfully co-crystallized with Escherichia coli DsbA (EcDsbA), an oxidoreductase target for next-generation antibiotics[5].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative impact of integrating the 1-methyl-1H-pyrazol-4-amine scaffold across various therapeutic targets:

| Target | Core Scaffold / Compound Class | Potency | Key Pharmacokinetic / Selectivity Benefit | Reference |

| CDK2 | 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Ki = 0.005 µM | Overcame ADME limitations of phenylsulfonamide leads. | [1] |

| ERK5 | Pyrrole carboxamide pyrazole | Low nM | Improved Caco-2 permeability; eliminated rapid microsomal clearance. | [2] |

| LRRK2 | Pyrrolo[2,3-d]pyrimidine | IC50 < 100 nM | >8-fold improvement in TTK selectivity; maintained brain penetrance. | [3] |

| Nsp14 | 5-(1H-Indol-2-yl)-pyrazole | Fragment Hit | Provided a non-SAM-like allosteric inhibition starting point. | [4] |

Synthetic Methodology: The Buchwald-Hartwig Paradigm

The most robust method for appending 1-methyl-1H-pyrazol-4-amine to heteroaryl cores (e.g., pyrimidines or pyrrolopyrimidines) is the Buchwald-Hartwig cross-coupling reaction[1],[3].

Self-Validating Buchwald-Hartwig Amination Protocol

Objective: C-N coupling of an aryl halide with 1-methyl-1H-pyrazol-4-amine.

Rationale for Reagent Selection (Causality):

-

Catalyst & Ligand (Pd2(dba)3 + Xantphos): Pyrazole nitrogens are notorious for chelating palladium, which poisons the catalyst. Xantphos is a bidentate ligand with a wide bite angle that enforces reductive elimination while sterically preventing the pyrazole from forming stable, inactive chelates with the Pd(II) intermediate.

-

Base (Cs2CO3): A mild inorganic base that prevents the degradation of sensitive functional groups while providing sufficient solubility in 1,4-dioxane to drive the deprotonation of the amine.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

-

Atmospheric Control: Seal the flask and subject it to three cycles of vacuum/nitrogen backfill. Causality Check: Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, terminating the catalytic cycle. Strict anaerobic conditions are mandatory.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The mixture will initially appear dark purple/red due to the unactivated Pd2(dba)3.

-

Thermal Activation & Coupling: Heat the reaction to 100–140 °C (via conventional oil bath or microwave irradiation). Self-Validation Check: Within 15 minutes, the solution must transition to a dark yellow/brown color. This visual cue confirms the formation of the active Pd(0)-Xantphos complex and successful oxidative addition.

-

In-Process Control (IPC): After 1 hour, withdraw a 10 µL aliquot under positive nitrogen pressure, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the aryl halide peak constitutes <5% of the total UV area, and the desired product mass [M+H]+ dominates the spectra.

-

Workup & Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Diagram 2: Self-validating Buchwald-Hartwig amination workflow for pyrazole derivatives.

References

- Title: Discovery of N,4-Di(1H-pyrazol-4-yl)

- Source: whiterose.ac.

- Source: escholarship.

- Source: acs.

- Source: rcsb.

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. rcsb.org [rcsb.org]

Technical Analysis of Pyrazole-Thiane Conjugates: Cheminformatics and Synthetic Pathways

Topic: SMILES string for 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Researchers.

Case Study: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Core Directive & Structural Definition

In the architecture of modern kinase inhibitors and G-protein coupled receptor (GPCR) ligands, the pyrazole core serves as a privileged scaffold due to its ability to participate in hydrogen bonding networks within the ATP-binding pocket. This guide dissects the specific conjugate 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine , a molecule that merges the aromatic stability of a pyrazole with the lipophilic, metabolic modulation of a saturated sulfur heterocycle (thiane).

The SMILES String Derivation

The Simplified Molecular Input Line Entry System (SMILES) for this molecule is constructed by identifying the core pyrazole, the methyl substitution, and the thiane (tetrahydrothiopyran) ring attached via a secondary amine linker.

Canonical SMILES: Cn1cc(NC2CCSCC2)cn1

Structural Decoding:

-

Cn1cc...cn1 : Represents the 1-methyl-1H-pyrazole core. The n1 indicates the nitrogen at position 1 (bearing the methyl group C), and the aromatic ring closure.

-

...c(N...)c... : Indicates the amine linker attached at position 4 of the pyrazole ring.

-

...C2CCSCC2 : Represents the thian-3-yl moiety. The 2 labels the connection point (carbon). The path C-C-S-C-C traces the 6-membered ring including the sulfur atom, confirming the thiane structure.

Physicochemical Profile (Predicted)

-

Molecular Weight: ~211.33 g/mol

-

LogP (Consensus): 1.8 – 2.2 (Thiane ring increases lipophilicity compared to piperidine analogs).

-

H-Bond Donors: 1 (Secondary amine).

-

H-Bond Acceptors: 3 (Two pyrazole nitrogens, one thiane sulfur).

-

Rotatable Bonds: 2.

Cheminformatics & Visualization

To understand the topological connectivity, we visualize the parsing of the SMILES string into its functional components.

Figure 1: Hierarchical decomposition of the SMILES string into functional chemical fragments.

Synthetic Methodology: Reductive Amination[1][2][3][4]

The most robust and "self-validating" protocol for synthesizing secondary amines where one partner is a ketone (thian-3-one) and the other is an aromatic amine (1-methyl-1H-pyrazol-4-amine) is Reductive Amination . This approach avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) or the cost of Palladium-catalyzed Buchwald-Hartwig couplings.

Retrosynthetic Analysis

-

Target: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

-

Disconnection: N–C(Thiane) bond.

-

Precursors:

-

Amine: 1-methyl-1H-pyrazol-4-amine (Commercially available or synthesized from 4-nitro-1-methylpyrazole).

-

Ketone: Dihydro-2H-thiopyran-3(4H)-one (Thian-3-one).

-

Experimental Protocol (Standardized)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the ketone or the pyrazole ring.

Reagents:

-

Amine (1.0 equiv)[1]

-

Ketone (1.1 equiv)

-

NaBH(OAc)3 (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask under inert atmosphere (N2), dissolve 1-methyl-1H-pyrazol-4-amine (1.0 equiv) and thian-3-one (1.1 equiv) in anhydrous DCE (0.1 M concentration).

-

Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and appearance of the imine intermediate.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Reaction Pathway Diagram

Figure 2: One-pot reductive amination pathway using mild hydride donors.

Medicinal Chemistry Rationale

Why design this specific conjugate? The integration of the thiane ring offers distinct advantages over its carbon (cyclohexane) or nitrogen (piperidine) analogues.

| Property | Thiane (S-Heterocycle) | Cyclohexane (Carbocycle) | Piperidine (N-Heterocycle) |

| Lipophilicity (LogP) | Moderate | High | Low (if basic N is charged) |

| Metabolic Liability | S-Oxidation (Sulfoxide/Sulfone) | Hydroxylation | N-Oxidation / Dealkylation |

| Electronic Effect | Sigma-hole interactions (S) | Inert | H-bond donor/acceptor |

| Conformation | Chair (distorted) | Chair | Chair |

Strategic Insight: The sulfur atom in the thiane ring can act as a "soft" Lewis base, potentially interacting with specific residues (e.g., Cysteine thiols or aromatic edges) in the target protein pocket via sulfur-pi interactions, which are not possible with a cyclohexane ring. Furthermore, the metabolic oxidation of sulfur to sulfoxide (S=O) or sulfone (O=S=O) can be exploited to create active metabolites or to tune the polarity of the drug candidate during lead optimization [1].

References

-

PubChem. 1-methyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. (General protocols for STAB reductions). Available at: [Link]

-

Beilstein J. Org. Chem. Synthesis of pyrazole-conjugated thioamides and amides.[2] (Context on pyrazole amine reactivity). Available at: [Link]

Sources

Strategic Sourcing Guide: 1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

[1][2][3]

Executive Summary & Compound Identity

Status: Non-Commodity / Custom Synthesis Target As of Q1 2026, 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is not widely available as a stocked catalog item from major global distributors (Sigma-Aldrich, Fisher, VWR).[1][2][3] It is a specialized intermediate, likely utilized in fragment-based drug discovery (FBDD) or as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators).[1][2][3]

Researchers requiring this compound must adopt a "Assemble or Contract" strategy.[1][2][3] This guide provides the technical specifications for procuring the necessary building blocks for in-house synthesis or defining the scope for Contract Research Organizations (CROs).

Chemical Specifications

| Property | Detail |

| Systematic Name | 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-1H-pyrazol-4-amine |

| Common Shorthand | N-(Thian-3-yl)aminopyrazole |

| Molecular Formula | C₉H₁₅N₃S |

| Molecular Weight | 197.30 g/mol |

| Stereochemistry | Contains 1 Chiral Center (C3 on thiopyran ring).[1][2][3][4] Synthesis yields a racemate unless chiral separation is specified.[1][2][3] |

| LogP (Predicted) | ~1.2 - 1.5 (Lipophilic, CNS penetrant potential) |

Sourcing Strategy: The "Make" Route (In-House Synthesis)

For laboratories with synthetic chemistry capabilities, the most time-efficient and cost-effective method is Reductive Amination .[1][2][3] This approach avoids the high premiums of custom synthesis by utilizing readily available commodity precursors.[1][2][3]

Required Precursors (Bill of Materials)

Fragment A: The Amine Core [1][2][3]

Fragment B: The Cyclic Ketone

-

Chemical Name: Tetrahydro-2H-thiopyran-3-one (Thian-3-one)[1][2][3]

-

Purity Requirement: ≥95% (GC) (Note: This ketone can be unstable; store at -20°C).[1][2][3]

-

Typical Cost:

150 / gram (Higher cost due to lower stability/availability).[1][2][3] -

Primary Vendors:

Synthesis Workflow (Reductive Amination)

The coupling of Fragment A and Fragment B is a standard reductive amination.[2][3] The protocol below is a generalized industry standard for this heterocyclic class.

-

Imine Formation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and tetrahydro-2H-thiopyran-3-one (1.1 eq) in Dichloroethane (DCE) or Methanol (MeOH).[1][2][3]

-

Activation: Add catalytic Acetic Acid (AcOH) or Ti(OiPr)₄ to promote imine formation.[1][2][3] Stir for 2–4 hours.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq). Stir overnight at Room Temperature.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2][3]

-

Purification: Flash chromatography (EtOAc/Hexane gradient).

Sourcing Strategy: The "Buy" Route (Custom Synthesis)

If internal synthesis is not feasible, you must outsource to a CRO.[1][2][3] Do not request a "catalog quote"; instead, submit a Request for Proposal (RFP) for Custom Synthesis.[1][2][3]

Recommended CRO Landscape

| Vendor Type | Recommended Companies | Lead Time | Cost Est. (100mg) |

| Global Majors (High Reliability) | WuXi AppTec, Pharmaron, Charles River | 4–6 Weeks | $2,500+ |

| Catalog-Based Custom (Fast) | Enamine, ChemSpace, MolPort | 3–5 Weeks | |

| Boutique/Specialty | SynInnova, AstaTech | 4–8 Weeks | Variable |

Critical RFP Specifications

When contacting these vendors, you must explicitly state the following to avoid receiving a "No Bid":

-

Stereochemistry: "Racemic mixture is acceptable" OR "Enantiopure (R)-isomer required" (Note: Enantiopure requests will triple the cost).

-

Salt Form: "Free base preferred" or "HCl salt acceptable for stability."

-

CAS Reference: Cite the precursor CAS numbers (69843-13-6 + 19090-03-0) to show synthetic feasibility.

Technical Visualization: Sourcing & Synthesis Logic

The following diagram illustrates the decision matrix and chemical assembly logic for procuring this compound.

Figure 1: Strategic sourcing workflow distinguishing between precursor procurement (Green) and synthesis execution.

Quality Control & Validation Protocols

Upon receipt of the compound (whether synthesized or purchased), the following validation steps are mandatory to ensure data integrity in biological assays.

A. Identity Verification (NMR)[2][3][5]

-

Key Diagnostic Signals:

B. Purity & Stability (LC-MS)

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1][2][3]

-

Oxidation Risk: The sulfur atom in the thiopyran ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O).[1][2][3]

C. Stereochemical Resolution

Since the C3 position of the thiopyran ring is chiral, the synthetic product is a racemate .[1][2][3]

References

-

PubChem. 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][2][3]

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] (Standard protocol reference for synthesis).

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Abstract

This application note details the robust synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine , a structural motif relevant to kinase inhibitor scaffolds (e.g., JAK/STAT pathway modulators).[1] Unlike the common 4-substituted thiane analogs, the 3-substituted thiane presents unique synthetic challenges due to the lower stability of the corresponding

This guide prioritizes a Buchwald-Hartwig Cross-Coupling strategy, utilizing commercially available thian-3-amine and 4-bromo-1-methyl-1H-pyrazole.[1] This pathway circumvents the instability associated with thian-3-one and provides a scalable, high-yielding route.[1] A secondary reductive amination protocol is provided for contexts where the ketone precursor is accessible.

Retrosynthetic Analysis

The target molecule features a secondary amine linkage between an electron-rich pyrazole and a saturated sulfur heterocycle.

Figure 1: Retrosynthetic disconnection showing the primary Buchwald-Hartwig path (Solid) and alternative Reductive Amination path (Dotted).

Precursor Sourcing & Preparation

Primary Reagents

| Reagent | CAS No. | Role | Notes |

| 4-Bromo-1-methyl-1H-pyrazole | 3438-16-8 | Electrophile | Commercially available.[1] Stable solid. |

| Thian-3-amine HCl | 117593-38-1 | Nucleophile | Available from specialized building block suppliers (e.g., BLD Pharm, Enamine).[1] Hygroscopic; store under desiccator. |

| BrettPhos Pd G3 | 1470372-59-8 | Catalyst | Pre-catalyst ensuring rapid activation.[1] |

| NaOtBu | 865-48-5 | Base | Sodium tert-butoxide.[1] Must be anhydrous. |

Handling Sulfur Heterocycles

Critical Safety Note: Thiane derivatives are susceptible to oxidation at the sulfur atom, leading to sulfoxides (S=O) and sulfones (O=S=O).

-

Solvents: All solvents (Dioxane, Toluene) must be degassed (sparged with Argon for 15 min) to prevent S-oxidation during heating.[1]

-

Oxidants: Avoid strong oxidants during workup. Do not use bleach to quench glassware.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)[1]

This method is preferred due to the commercial availability of the amine salt and the avoidance of unstable ketone intermediates.

Reaction Scheme

Reaction: 4-Bromo-1-methyl-1H-pyrazole + Thian-3-amine

Step-by-Step Procedure

-

Preparation of Free Base (Optional but Recommended):

-

Suspend Thian-3-amine hydrochloride (1.0 equiv) in DCM.[1]

-

Wash with saturated aqueous NaHCO₃.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (do not heat above 30°C). Use immediately.

-

Note: The coupling can be performed directly with the HCl salt if an extra equivalent of base is added, but free-basing often improves yields for BrettPhos systems.

-

-

Coupling Reaction:

-

To a dry reaction vial equipped with a magnetic stir bar, add:

-

Transfer the vial to a glovebox or cycle vacuum/Argon 3 times.

-

Add BrettPhos Pd G3 (0.02 equiv, 2 mol%).

-

Add anhydrous, degassed 1,4-Dioxane (concentration 0.2 M, ~5 mL).

-

Seal the vial with a Teflon-lined cap.

-

-

Execution:

-

Workup:

-

Purification:

-

Flash Chromatography: Silica gel. Eluent: 0-10% MeOH in DCM.[1]

-

Note: The amine product is polar. 1% Triethylamine in the eluent may reduce streaking.

-

Protocol B: Reductive Amination (Alternative)[1]

Use this method only if Thian-3-one is available.[1] Note that Thian-3-one is less stable than Thian-4-one and prone to polymerization or oxidation.[1]

Reagents

-

Amine: 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6).[1]

-

Ketone: Thian-3-one (Tetrahydro-2H-thiopyran-3-one).[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB).

Step-by-Step Procedure

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-Methyl-1H-pyrazol-4-amine (1.0 equiv) and Thian-3-one (1.1 equiv) in DCE (Dichloroethane).

-

Add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 1 hour.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 16 hours.

-

Observation: Gas evolution (minimal) may occur.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (careful, gas evolution).

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Analytical Data & Quality Control

Expected Properties

| Property | Value (Predicted) |

| Molecular Formula | C₉H₁₅N₃S |

| Molecular Weight | 211.33 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO.[1] |

NMR Characterization (Simulated)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

Expected peaks for Pyrazole carbons (~130, 120 ppm), N-Me (~39 ppm), Thiane CH (~50 ppm), Thiane S-CH₂ (~30-35 ppm).[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Catalyst poisoning by Sulfur.[1] | Ensure Pd loading is sufficient (try 5 mol%). Use a robust precatalyst like BrettPhos G3 or XPhos G3. |

| Sulfoxide Formation | Oxidation during reaction.[4] | Strictly degas solvents. Perform reaction under Argon. |

| Starting Material Remains | Incomplete coupling. | Switch base to Cs₂CO₃ and solvent to Toluene at 100°C. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

BenchChem. (2025). "Thian-3-amine Hydrochloride Product Page." BenchChem Building Blocks. Link (Verified availability of CAS 117593-38-1).[1]

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Reductive amination protocols for thian-3-one and pyrazole-4-amine

An in-depth guide to the synthesis of N-(thian-3-yl)-1H-pyrazol-4-amine via reductive amination, tailored for researchers and drug development professionals. This document provides a detailed protocol, explains the rationale behind procedural choices, and offers insights into potential challenges.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] It is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast array of pharmacologically active compounds. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in a subsequent or concurrent step to yield the target amine.[3]

This application note provides a comprehensive protocol for the reductive amination of thian-3-one with pyrazole-4-amine. This specific transformation is of interest as it combines a saturated sulfur-containing heterocycle (thiane) with an aromatic nitrogen-containing heterocycle (pyrazole), creating a scaffold with potential applications in drug discovery. The pyrazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs.[4][5]

Reaction Overview and Mechanistic Rationale

The overall transformation is the conversion of a ketone and a primary amine to a secondary amine:

Thian-3-one + 1H-Pyrazole-4-amine → N-(thian-3-yl)-1H-pyrazol-4-amine

The reaction is not a simple nucleophilic substitution. Instead, it follows a two-stage pathway that is often performed in a single pot ("direct" reductive amination).[3]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrazole-4-amine on the electrophilic carbonyl carbon of thian-3-one. This is typically the rate-limiting step and is often catalyzed by a weak acid. The resulting hemiaminal intermediate then dehydrates to form a transient imine, which is in equilibrium with its protonated form, the more electrophilic iminium ion.[6][7]

-

Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The success of the reaction hinges on a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[8]

Reagent Selection: A Deliberate Choice for Success

The efficiency and selectivity of a reductive amination are critically dependent on the judicious choice of reagents and conditions.

Substrates

-

Thian-3-one: A cyclic aliphatic ketone. Its reactivity is typical for a ketone, making it a suitable electrophile for this reaction.

-

1H-Pyrazole-4-amine: A primary amine attached to an aromatic pyrazole ring. Pyrazoles are electron-deficient heterocycles, which reduces the basicity and nucleophilicity of the exocyclic amine compared to a simple alkylamine.[4] This property makes the choice of reducing agent particularly important.

The Optimal Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9][10] Its selection is based on several key advantages over other common hydride donors:

-

Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). This is advantageous because it will not readily reduce the thian-3-one starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate.[8][11] This selectivity minimizes the formation of thian-3-ol as a byproduct.

-

Effectiveness with Weakly Basic Amines: The reaction is particularly successful for amines that are poor nucleophiles, such as pyrazole-4-amine.[12][13]

-

No Strict pH Control: Unlike sodium cyanoborohydride (NaBH₃CN), which requires careful pH control (pH 6-8) to maintain selectivity and is highly toxic, STAB can be used directly without pH adjustment.[8] The acetic acid byproduct generated during the reaction can even serve as a catalyst for imine formation.[12][13]

| Reducing Agent | Pros | Cons | Verdict for this Protocol |

| NaBH(OAc)₃ (STAB) | Mild, highly selective for iminium ions[9][12], no strict pH control needed, works well with weak amines[13]. | Moisture sensitive. | Recommended |

| NaBH₃CN | Selective for iminium ions at controlled pH. | Highly toxic (cyanide release at low pH), requires careful pH monitoring. | Not Recommended |

| NaBH₄ | Inexpensive, powerful. | Non-selective; can readily reduce the starting ketone, leading to alcohol byproducts.[10] | Not Recommended |

| H₂/Catalyst (e.g., Pd/C) | Economical for large scale, clean. | May require pressure, potential for catalyst poisoning by sulfur (from thian-3-one). | Not Recommended |

Solvent and Catalyst

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[12][13] It is an aprotic solvent that effectively dissolves the reagents and does not interfere with the reaction. Tetrahydrofuran (THF) is a viable alternative.[9]

-

Catalyst: While STAB can generate its own acidic catalyst, adding a catalytic amount of glacial acetic acid (AcOH) can be beneficial. For ketones, which form imines more slowly than aldehydes, the acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[12][13]

Detailed Experimental Protocol

This protocol outlines a direct (one-pot) reductive amination for the synthesis of N-(thian-3-yl)-1H-pyrazol-4-amine on a 1.0 mmol scale.

Reagent Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Notes |

| Thian-3-one | 116.18 | 1.0 | 116 mg | Limiting Reagent |

| 1H-Pyrazole-4-amine | 83.09 | 1.0 - 1.1 | 83 - 91 mg | A slight excess can drive imine formation. |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.2 - 1.5 | 254 - 318 mg | Ensure it is a fine, free-flowing powder. |

| Acetic Acid (AcOH) | 60.05 | ~0.1 | ~6 µL | Optional, but recommended. |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 5.0 mL | Anhydrous grade recommended. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thian-3-one (116 mg, 1.0 mmol) and 1H-pyrazole-4-amine (87 mg, 1.05 mmol).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (5.0 mL) to the flask.

-

Stirring and Optional Catalyst: Begin stirring the mixture at room temperature (20-25 °C) to form a solution or suspension. If desired, add glacial acetic acid (~6 µL, 0.1 mmol) via microsyringe. Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the imine intermediate.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (275 mg, 1.3 mmol) to the stirring mixture. Note: The addition may cause some effervescence. Ensure the flask is not sealed airtight.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the thian-3-one is consumed (typically 4-12 hours).

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining STAB.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) or dichloromethane (DCM) and separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure N-(thian-3-yl)-1H-pyrazol-4-amine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

-

Low Yield: If the reaction stalls or gives a low yield, ensure the STAB is fresh and was handled under anhydrous conditions, as it is moisture-sensitive. A slight excess of the amine (up to 1.2 eq) and a longer initial stirring time before adding the STAB can also improve imine formation.

-

Thian-3-ol Byproduct: The presence of the alcohol byproduct suggests the reducing agent is reducing the ketone. This can happen if the STAB is of poor quality or if a stronger reducing agent was used.

-

Safety: 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The reductive amination of thian-3-one and pyrazole-4-amine is efficiently achieved using sodium triacetoxyborohydride in 1,2-dichloroethane. This protocol offers a reliable and high-yielding pathway to a valuable heterocyclic scaffold. The key to success lies in understanding the reaction mechanism and making informed choices about the reagents, particularly selecting a mild and selective reducing agent that is compatible with the weakly nucleophilic amine substrate. This method avoids the use of highly toxic reagents and stringent pH control, making it a practical and robust procedure for medicinal chemistry and organic synthesis laboratories.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Baxendale, I. R., & Ley, S. V. (2005). Formation of C–N Bonds by Reductive Amination. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 293-333). Elsevier. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Reddit. (2017). Can someone please explain reductive amination. [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. [Link]

-

PubChem. (n.d.). 1H-pyrazol-4-amine. [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

-

Heterocyclic Communications. (2010). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

ResearchGate. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of pyrazole-thiane building blocks for drug discovery

Application Note: Synthesis and Integration of Pyrazole-Thiane Building Blocks in Drug Discovery

In contemporary drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the solubility, target specificity, and clinical success rate of drug candidates. Fusing the highly validated pyrazole pharmacophore with a thiane (tetrahydrothiopyran) ring creates a versatile, three-dimensional building block.

Pyrazoles are a foundational heterocyclic scaffold present in numerous FDA-approved drugs, including celecoxib and sildenafil, offering essential hydrogen-bonding networks and aromatic interactions[1]. However, purely aromatic scaffolds often suffer from poor solubility and off-target toxicity. The incorporation of a thiane ring introduces critical sp3 character, which is highly effective at filling hydrophobic protein cavities, a feature recently exploited in the development of novel mutant-selective EGFR inhibitors[2].

Furthermore, the thiane core can be chemoselectively oxidized to a thiane-1,1-dioxide (sulfone). This transformation significantly alters the molecule's electrostatic surface, lowers lipophilicity (LogP), and blocks metabolic S-oxidation by CYP450 enzymes, thereby improving the overall pharmacokinetic profile[3][4].

Table 1: Physicochemical Profiling of Scaffold Components

| Property | Pyrazole Core | Thiane Core | Thiane-1,1-dioxide Pyrazole Hybrid |

| Hybridization | Predominantly sp2 (Flat) | Predominantly sp3 (3D) | High sp3 fraction (Fsp3 > 0.5) |

| LogP Contribution | Moderate | High (Highly Lipophilic) | Tunable (Sulfone lowers LogP) |

| H-Bonding | Donor & Acceptor | None (Thioether) | Strong Acceptors (Sulfone oxygens) |

| Metabolic Stability | Susceptible to N-alkylation | Prone to S-oxidation (CYP450) | Highly resistant to further oxidation |

Synthetic Workflow and Mechanistic Causality

The construction of the pyrazole-thiane fused system relies on a modified Knorr pyrazole synthesis. The workflow begins with the formylation of thian-4-one via a Claisen condensation to generate a reactive

Fig 1. Synthetic workflow for thiane-1,1-dioxide pyrazole building blocks.

Experimental Protocols

Protocol 1: Assembly of the Tetrahydrothiopyrano[4,3-c]pyrazole Core

Objective: Synthesize the fused pyrazole-thiane scaffold from commercially available thian-4-one.

Step-by-Step Methodology:

-

Formylation (Claisen Condensation):

-

Suspend sodium methoxide (NaOMe, 1.2 eq) in anhydrous toluene (0.5 M) under an inert argon atmosphere at 0 °C.

-

Causality: NaOMe is selected over stronger bases (e.g., LDA) to prevent unwanted aldol self-condensation of the thian-4-one. Toluene provides a non-polar environment that drives the precipitation of the sodium enolate intermediate, protecting it from degradation.

-

Add ethyl formate (1.5 eq) dropwise, followed by a solution of thian-4-one (1.0 eq) in toluene. Stir at room temperature for 12 hours.

-

Quench with 1N HCl and extract with ethyl acetate to isolate 3-formylthian-4-one.

-

-

Knorr Cyclization:

-

Dissolve the crude 3-formylthian-4-one in absolute ethanol (0.2 M).

-

Add hydrazine hydrate (1.2 eq) and glacial acetic acid (0.1 eq).

-

Causality: Ethanol is utilized because it forms an azeotrope with the water generated during imine formation, driving the condensation forward. The catalytic acetic acid activates the carbonyl carbon, accelerating the nucleophilic attack by hydrazine.

-

Reflux the mixture for 4 hours. Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the tetrahydrothiopyrano[4,3-c]pyrazole.

-

Self-Validating Checkpoint:

Perform

Protocol 2: Chemoselective Oxidation to Thiane-1,1-Dioxide

Objective: Oxidize the thioether to a sulfone without causing N-oxidation of the pyrazole ring.

Step-by-Step Methodology:

-

Preparation: Dissolve the tetrahydrothiopyrano[4,3-c]pyrazole (1.0 eq) in anhydrous dichloromethane (CH

Cl -

Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) portion-wise over 30 minutes.

-

Causality: The stoichiometry (2.2 eq) ensures complete conversion past the sulfoxide intermediate to the sulfone. Strict temperature control at 0 °C is mandatory; the sulfur atom is highly nucleophilic and oxidizes rapidly, but elevated temperatures will lead to the N-oxidation of the electron-rich pyrazole nitrogen, destroying the pharmacophore[3].

-

-

Quenching & Workup: Stir for 2 hours at 0 °C. Quench the reaction with saturated aqueous sodium thiosulfate (Na

S -

Isolation: Dry the organic layer over MgSO

, filter, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure thiane-1,1-dioxide pyrazole building block.

Self-Validating Checkpoint:

Analyze via LC-MS. The target compound will display an

References

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene National Institutes of Health (PMC) URL:[Link]

-

New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies Bioorganic Chemistry (via ResearchGate) URL:[Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Società Chimica Italiana URL:[Link]

-

thiane 1,1-dioxide - ZINC15 Docking.org URL:[Link]

-

Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans Royal Society of Chemistry URL:[Link]

Sources

Application Note: Using 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine as a Kinase Inhibitor Intermediate

Abstract & Strategic Rationale

This application note details the synthesis, characterization, and downstream utilization of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine (referred to herein as Compound A ).

In the landscape of kinase inhibitor design, the aminopyrazole scaffold is a "privileged structure," serving as a critical hinge-binding motif in approved drugs like Ruxolitinib (JAK1/2) and Tozasertib (Aurora kinase). While cyclopentyl and piperidinyl substituents are common, the thian-3-yl (tetrahydrothiopyran) ring offers unique physicochemical advantages:

-

Metabolic Switching: The sulfur atom provides a specific site for metabolic oxidation to sulfoxides or sulfones, allowing medicinal chemists to tune polarity and solubility without altering the carbon skeleton.

-

Hydrophobic Filling: The thiane ring mimics the chair conformation of cyclohexane but with altered lipophilicity (LogP) and van der Waals radii, potentially improving shape complementarity in the ATP-binding pocket (specifically the ribose-binding or solvent-exposed regions).

This guide provides a validated protocol for synthesizing Compound A via reductive amination and demonstrates its application in constructing a Janus Kinase (JAK) inhibitor core.

Chemical Synthesis Protocol

Synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

The most robust route to Compound A is the reductive amination of thian-3-one with 1-methyl-1H-pyrazol-4-amine . This method avoids the use of transition metal catalysts, reducing the risk of residual heavy metals in the final intermediate.

Reagents & Materials

-

Amine: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)

-

Ketone: Thian-3-one (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Complexation (0 min - 30 min):

-

In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCE (40 mL).

-

Add Thian-3-one (11 mmol) followed by Acetic Acid (10 mmol).

-

Expert Insight: Stir at room temperature for 30 minutes. This pre-incubation allows the formation of the imine/iminium intermediate. Do not add the reductant immediately; premature addition can lead to direct reduction of the ketone to the alcohol.

-

-

Reduction (30 min - 12 h):

-

Cool the mixture to 0°C in an ice bath.

-

Add STAB (15 mmol) portion-wise over 10 minutes. (Caution: Mild gas evolution).

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Monitoring: Check reaction progress via LC-MS. The imine intermediate should disappear, and the product mass [M+H]⁺ = 212.1 should dominate.

-

-

Workup & Purification:

-

Quench the reaction by slowly adding saturated NaHCO₃ (50 mL) until pH ~8.

-

Extract with DCM (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: 0-5% MeOH in DCM.

-

Note: The thiane sulfur is susceptible to oxidation.[1] Avoid using peroxide-containing ether or prolonged exposure to air on silica.

-

-

Validation Criteria

-

Appearance: Off-white to pale yellow solid.

-

Yield: Expected range 65–80%.

-

¹H NMR (DMSO-d₆): Look for the pyrazole C3/C5 protons (singlets/doublets ~7.0-7.8 ppm) and the distinct multiplet of the thiane C3-H (~3.5 ppm) adjacent to the amine.

Downstream Application: Kinase Core Coupling

Compound A acts as a nucleophile to displace halides on kinase scaffolds. The following protocol demonstrates coupling to 2,4-dichloropyrimidine , a standard core for JAK/CDK inhibitors.

Reaction Scheme Logic

Figure 1: Synthetic workflow from raw materials to kinase inhibitor precursor.

Protocol: Nucleophilic Aromatic Substitution (SnAr)

-

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or DMA (Dimethylacetamide).

-

Addition: Add Compound A (1.0 equiv) and DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

-

Regioselectivity Note: The C4 position of the pyrimidine is more electrophilic than C2. At 1.0 equiv and lower temperatures, substitution occurs primarily at C4.

-

-

Reaction: Heat to 80–100°C for 4–6 hours.

-

Isolation: Cool to RT. If using n-Butanol, the product often precipitates upon cooling or addition of water. Filter and wash with water/ethanol.

Structural Biology & Mechanism of Action

Understanding whyCompound A is effective requires visualizing its interaction within the ATP-binding pocket.

Binding Mode Analysis

-

Hinge Region: The pyrazole N2 (with the methyl group on N1) typically accepts a hydrogen bond from the hinge region backbone (e.g., Glu/Leu residues in JAKs). The exocyclic amine (NH) acts as a donor to the hinge.

-

Hydrophobic Pocket: The thian-3-yl group projects into the ribose-binding pocket or the solvent-exposed front, depending on the exact linkage.

-

Sulfur Interaction: The sulfur atom in the thiane ring can engage in "Sigma-hole" interactions or weak H-bonds with backbone carbonyls, a feature distinct from all-carbon cyclohexyl analogs.

Figure 2: Conceptual binding mode of the aminopyrazole-thiane scaffold in the ATP pocket.

Quantitative Data & QC Specifications

To ensure reproducibility, synthesized batches of Compound A must meet the following specifications before being used in library synthesis.

| Parameter | Specification | Analytical Method | Rationale |

| Purity | >95% | HPLC (UV @ 254 nm) | Impurities compete in SnAr coupling. |

| Identity | [M+H]⁺ = 212.1 ± 0.1 | LC-MS (ESI+) | Confirms molecular weight. |

| Residual Solvent | < 5000 ppm (DCE) | ¹H NMR / GC | DCE is toxic and can poison biological assays. |

| Sulfoxide Content | < 1% | ¹H NMR | Oxidation changes potency and solubility. |

| Appearance | White/Pale Yellow Solid | Visual | Darkening indicates amine oxidation/decomposition. |

References

-

Vertex Pharmaceuticals. (2010). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).

- Context: Establishes the aminopyrazole scaffold as a valid

-

BenchChem. (2025).[2] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.

- Context: Provides general synthesis strategies for aminopyrazole deriv

-

AstraZeneca. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Context: Discusses bioisosteric replacements (thiazole/thiane/pyrazole) in JAK2 inhibitors.

-

Journal of Medicinal Chemistry. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. ACS Publications.

- Context: Demonstrates the optimization of pyrazole-amine linkers in clinical candid

-

Sigma-Aldrich. (2025). Product Specification: N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine.

- Context: Reference for commercially available analogs and handling safety.

Sources

Reaction mechanism for N-alkylation of 1-methyl-4-aminopyrazole

Title: Application Note: Selective N-Alkylation of 1-Methyl-4-aminopyrazole: Mechanistic Insights and Optimized Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Target Significance

1-Methyl-1H-pyrazol-4-amine (commonly known as 1-methyl-4-aminopyrazole) is a privileged pharmacophore and a critical building block in the synthesis of numerous targeted therapeutics, including CDK2 inhibitors, Focal Adhesion Kinase (FAK) inhibitors, and Menin-MLL interaction inhibitors[1][2][3]. Functionalization of the exocyclic C4-primary amine via N-alkylation is a routine yet challenging transformation in medicinal chemistry.

The primary synthetic hurdle is achieving strict regioselectivity and preventing over-alkylation (dialkylation), which drastically reduces the yield of the desired secondary amine. This application note details the mechanistic causality behind different alkylation strategies and provides self-validating protocols for achieving high-yielding, selective mono-N-alkylation.

Mechanistic Causality: vs. Reductive Amination

When designing an N-alkylation workflow for 1-methyl-4-aminopyrazole, chemists typically choose between direct nucleophilic substitution (

Pathway A: Direct Alkylation (

-

Causality of Over-alkylation: Once the first alkyl group is installed, the resulting secondary amine experiences an inductive electron-donating effect from the new alkyl chain. This increases the electron density on the nitrogen, making the mono-alkylated product more nucleophilic than the starting primary amine. Consequently, the reaction rapidly proceeds to dialkylation unless strict stoichiometric control, bulky electrophiles, or continuous low temperatures are employed.

Pathway B: Reductive Amination

Reductive amination circumvents the over-alkylation paradox. The primary amine reacts with an aldehyde or ketone to form a hemiaminal, which dehydrates to form an imine (or iminium ion). A mild reducing agent, typically sodium triacetoxyborohydride (

-

Causality of Selectivity: The resulting secondary amine cannot readily form a stable imine with a second equivalent of the carbonyl compound. Furthermore,

is a mild hydride donor that reduces imines much faster than aldehydes, preserving the electrophile. This naturally halts the reaction at the mono-alkylated stage, ensuring near-perfect selectivity.

Quantitative Data: Strategy Comparison

To guide experimental design, the following table summarizes the typical outcomes and optimal conditions for both strategies based on empirical medicinal chemistry data.

| Alkylation Strategy | Reagents & Catalysts | Typical Mono-Alkylation Yield | Dialkylation Risk | Best Use Case |

| Reductive Amination | Aldehyde/Ketone, | 75% - 95% | Very Low (<2%) | Primary method for synthesizing secondary amines; strict mono-alkylation required. |

| Direct Alkylation ( | Alkyl Halide, | 40% - 60% | High (20% - 40%) | When the corresponding aldehyde/ketone is unavailable, or for synthesizing tertiary amines. |

| Direct Alkylation (Bulky) | Branched Alkyl Halide, DIPEA, MeCN | 60% - 80% | Moderate (~10%) | Installing sterically hindered alkyl groups (e.g., isopropyl, cyclopentyl). |

Workflow and Mechanistic Visualizations

Caption: Decision tree for selecting the optimal N-alkylation strategy based on selectivity requirements.

Caption: Mechanistic pathway of reductive amination highlighting the imine intermediate.

Experimental Protocols